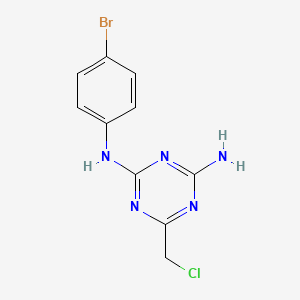![molecular formula C19H9N3O B11047320 10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide](/img/structure/B11047320.png)
10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a naphthalene ring fused with a benzoxazepine ring, with a cyanide group attached to the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide can be achieved through various synthetic routes. One common method involves the cyclization of substituted isoindole derivatives to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . Another approach includes the esterification of biologically active salicylanilides with N-protected amino acids to form benzoxazepines . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been used to synthesize 1[1,2,3]triazolo[5,1-c][1,4]benzoxazepine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of microwave heating and deep eutectic solvents has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in various functionalized benzoxazepine compounds .
Scientific Research Applications
10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide has several scientific research applications, particularly in medicinal chemistry and drug discovery. It has been evaluated for its anticancer properties, showing potent cytotoxicity against breast cancer cells . The compound has also been investigated for its potential as a CDK8 inhibitor, which is relevant in cancer therapeutics . Additionally, its unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and selectivity .
Mechanism of Action
The mechanism of action of 10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide involves its interaction with specific molecular targets and pathways. For instance, as a CDK8 inhibitor, it modulates the transcriptional output from distinct transcription factors involved in oncogenic control . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells is attributed to its interaction with key signaling pathways .
Comparison with Similar Compounds
10-Cyanonaphtho[2,1-B][1,4]benzoxazepin-9-YL cyanide can be compared with other benzoxazepine derivatives, such as 2,3-dihydro-1,5-benzoxazepines and 1,4-benzoxazepin-2-one derivatives . These compounds share similar structural features but differ in their biological activities and applications. For example, 2,3-dihydro-1,5-benzoxazepines have been studied for their anticancer properties, while 1,4-benzoxazepin-2-one derivatives have shown potential as kinase inhibitors . The unique combination of a naphthalene ring and a cyanide group in this compound distinguishes it from other benzoxazepine derivatives and contributes to its distinct biological activity.
Properties
Molecular Formula |
C19H9N3O |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-oxa-10-azatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12,14,16,18-nonaene-5,6-dicarbonitrile |
InChI |
InChI=1S/C19H9N3O/c20-9-13-7-15-11-22-19-16-4-2-1-3-12(16)5-6-17(19)23-18(15)8-14(13)10-21/h1-8,11H |
InChI Key |
TYTNRDZSAYOVOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC(=C(C=C4O3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11047240.png)


![1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B11047253.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11047256.png)
![8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11047268.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11047270.png)
![1-cycloheptyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047276.png)
![11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11047278.png)
![4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11047284.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11047288.png)
![6-(3-Chloro-2-fluorophenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047291.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11047306.png)
![2-(Methoxymethyl)-7-(2,2,4,7-tetramethyl-1,2,3,4-tetrahydro-6-quinolinyl)[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11047312.png)
